Antiviral agent 7

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

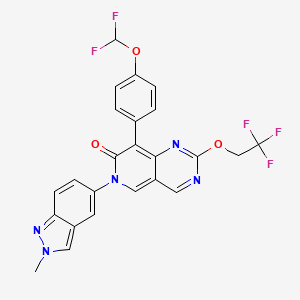

L’agent antiviral 7 est un composé novateur qui a montré des propriétés antivirales prometteuses. Il appartient à une classe d’agents antiviraux qui ciblent des mécanismes viraux spécifiques pour inhiber la réplication et la propagation. Ce composé a suscité un intérêt considérable en raison de son potentiel à traiter une variété d’infections virales, y compris celles causées par des virus émergents et réémergents.

Méthodes De Préparation

Voies de synthèse et conditions de réaction : La synthèse de l’agent antiviral 7 implique un processus en plusieurs étapes qui comprend une migration/oxydation sélective d’acyle dirigée par complexation, une cyclisation catalysée par l’albumine sérique bovine (BSA) en anhydrouridine, une hydrochloration utilisant FeCl3/TMDSO et une phosphoramidation stéréosélective dynamique utilisant un catalyseur nucléophile chiral . Ces étapes sont soigneusement contrôlées pour garantir un rendement élevé et une pureté élevée du produit final.

Méthodes de production industrielle : La production industrielle de l’agent antiviral 7 s’appuie sur des méthodes de synthèse avancées pour atteindre la scalabilité et la rentabilité. Le processus implique l’optimisation des conditions de réaction et l’utilisation de techniques de haut débit pour produire de grandes quantités du composé tout en maintenant des normes de contrôle de la qualité strictes.

Analyse Des Réactions Chimiques

Types de réactions : L’agent antiviral 7 subit diverses réactions chimiques, notamment l’oxydation, la réduction et la substitution. Ces réactions sont essentielles pour modifier la structure du composé afin d’améliorer son activité antivirale et ses propriétés pharmacocinétiques.

Réactifs et conditions courants : Les réactifs courants utilisés dans la synthèse et la modification de l’agent antiviral 7 comprennent des agents oxydants, des agents réducteurs et des catalyseurs nucléophiles. Les conditions de réaction telles que la température, le pH et le choix du solvant sont optimisées pour obtenir les transformations chimiques souhaitées.

Principaux produits formés : Les principaux produits formés à partir de ces réactions comprennent divers dérivés de l’agent antiviral 7, chacun possédant des propriétés antivirales uniques. Ces dérivés sont étudiés pour leur efficacité contre différentes souches virales et leur utilisation potentielle dans des thérapies combinées.

4. Applications de la recherche scientifique

L’agent antiviral 7 a une large gamme d’applications de recherche scientifique :

Chimie : Il est utilisé comme composé modèle pour étudier les mécanismes antiviraux et développer de nouvelles méthodologies de synthèse.

Biologie : Les chercheurs l’utilisent pour étudier les processus de réplication virale et les interactions hôte-virus.

Médecine : L’agent antiviral 7 est étudié comme traitement potentiel pour les infections virales, y compris celles causées par la grippe, l’hépatite et les coronavirus.

Industrie : Le composé est utilisé dans le développement de revêtements et de matériaux antiviraux pour les dispositifs médicaux et les équipements de protection individuelle.

Applications De Recherche Scientifique

Antiviral agent 7 has a wide range of scientific research applications:

Chemistry: It is used as a model compound to study antiviral mechanisms and develop new synthetic methodologies.

Biology: Researchers use it to investigate viral replication processes and host-virus interactions.

Medicine: this compound is being explored as a potential treatment for viral infections, including those caused by influenza, hepatitis, and coronaviruses.

Industry: The compound is used in the development of antiviral coatings and materials for medical devices and personal protective equipment.

Mécanisme D'action

L’agent antiviral 7 exerce ses effets en inhibant la synthèse de l’ADN viral. Il ressemble chimiquement aux nucléosides d’ADN normaux, ce qui lui permet d’être incorporé dans l’ADN viral par les enzymes virales. Cette incorporation perturbe le processus de réplication virale, empêchant le virus de produire de nouvelles copies de lui-même . Le composé cible des voies moléculaires spécifiques impliquées dans la réplication virale, ce qui en fait un puissant agent antiviral.

Comparaison Avec Des Composés Similaires

L’agent antiviral 7 est unique par son activité antivirale à large spectre et sa capacité à inhiber plusieurs souches virales. Des composés similaires comprennent d’autres analogues de nucléosides tels que la stavudine et la 3’-didésoxy-2’,3’-didéhydrocytidine . L’agent antiviral 7 se démarque par son efficacité supérieure et son profil de toxicité inférieur.

Conclusion

L’agent antiviral 7 représente une avancée significative dans la recherche antivirale. Ses propriétés uniques et son activité à large spectre en font un candidat prometteur pour le traitement de diverses infections virales. La recherche continue d’explorer son potentiel et ses applications complets en médecine et dans l’industrie.

Propriétés

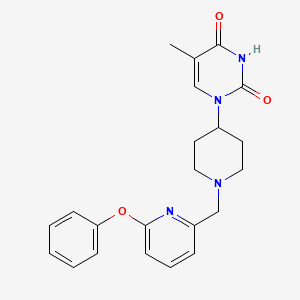

Formule moléculaire |

C29H31F2N3O6 |

|---|---|

Poids moléculaire |

555.6 g/mol |

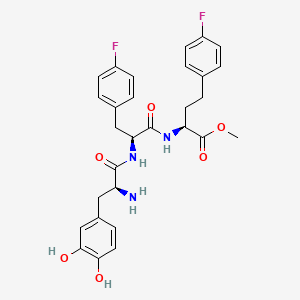

Nom IUPAC |

methyl (2S)-2-[[(2S)-2-[[(2S)-2-amino-3-(3,4-dihydroxyphenyl)propanoyl]amino]-3-(4-fluorophenyl)propanoyl]amino]-4-(4-fluorophenyl)butanoate |

InChI |

InChI=1S/C29H31F2N3O6/c1-40-29(39)23(12-6-17-2-8-20(30)9-3-17)33-28(38)24(15-18-4-10-21(31)11-5-18)34-27(37)22(32)14-19-7-13-25(35)26(36)16-19/h2-5,7-11,13,16,22-24,35-36H,6,12,14-15,32H2,1H3,(H,33,38)(H,34,37)/t22-,23-,24-/m0/s1 |

Clé InChI |

INVZGAHGJGGAJK-HJOGWXRNSA-N |

SMILES isomérique |

COC(=O)[C@H](CCC1=CC=C(C=C1)F)NC(=O)[C@H](CC2=CC=C(C=C2)F)NC(=O)[C@H](CC3=CC(=C(C=C3)O)O)N |

SMILES canonique |

COC(=O)C(CCC1=CC=C(C=C1)F)NC(=O)C(CC2=CC=C(C=C2)F)NC(=O)C(CC3=CC(=C(C=C3)O)O)N |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

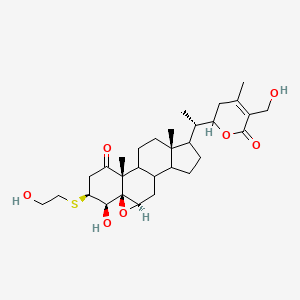

![(5S,8R,9S,10S,13S,14S)-10,13-dimethyl-17-methylidene-1,2,4,5,6,7,8,9,11,12,14,15-dodecahydrocyclopenta[a]phenanthrene-3,16-dione](/img/structure/B12420166.png)

![(3R,5R,8R,9S,10S,13S,14S,17S)-10,13-dimethyl-17-(trideuteriomethyl)-1,2,3,4,5,6,7,8,9,11,12,14,15,16-tetradecahydrocyclopenta[a]phenanthrene-3,17-diol](/img/structure/B12420170.png)